2-methyl-2-propylazetidine
Description
Properties
CAS No. |
1483892-84-7 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-methyl-2-propylazetidine |
InChI |
InChI=1S/C7H15N/c1-3-4-7(2)5-6-8-7/h8H,3-6H2,1-2H3 |
InChI Key |
CBUGIKMBMTWDAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN1)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-propylazetidine typically involves intramolecular cyclizations of open-chain structures or the reduction of readily available 2-azetidinones . One common method includes the cyclization of N-(2-bromoethyl)-N-methylpropanamide under basic conditions. Another approach involves the reduction of 2-methyl-2-propyl-2-azetidinone using lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-propylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced azetidine derivatives.
Substitution: Various N-substituted azetidines.
Scientific Research Applications
2-Methyl-2-propylazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioisostere in drug design and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-2-propylazetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique structure allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives
2-Methylazetidine (C₄H₉N):
2-Ethyl-2-methylazetidine (C₆H₁₃N):
Larger Heterocycles
Pyrrolidine (C₄H₉N) :
Piperidine (C₅H₁₁N) :
Substituted Pyrazines (e.g., 2-Acetylpyrazine)
- 2-Acetylpyrazine (C₆H₆N₂O):
Physicochemical and Functional Comparisons
| Property | This compound | 2-Methylazetidine | Pyrrolidine | 2-Acetylpyrazine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 113.20 | 71.12 | 71.12 | 122.12 |
| logP (Predicted) | ~2.3 | ~1.2 | ~0.5 | ~0.5 |
| pKa | ~9.8 | ~10.2 | ~11.3 | N/A |
| Boiling Point (°C) | ~85 | ~75 | 87 | 220 |
| Ring Strain (kJ/mol) | ~115 | ~120 | ~25 | N/A |
| Applications | Pharma intermediates | Lab reagents | Solvents | Flavoring agents |
Limitations of Current Evidence
The provided sources lack direct data on This compound , necessitating extrapolation from structural analogs and general heterocyclic chemistry principles. Key gaps include:
- Experimental spectral data (¹H/¹³C NMR, LC-MS) for the compound.
- Comparative pharmacological or toxicological studies.
Biological Activity
2-Methyl-2-propylazetidine is a cyclic amine compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is classified as a tertiary amine and exhibits a unique azetidine ring structure. Its molecular formula is CHN, and it has been studied for various biological effects, particularly in neuropharmacology and toxicology.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 99.15 g/mol |
| Boiling Point | 130 °C |
| Melting Point | -30 °C |
| Solubility | Soluble in water |
Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems, particularly GABAergic pathways. It has been shown to interact with GABA-A receptors, similar to other central nervous system (CNS) depressants.
Case Study: GABAergic Activity
A study conducted on rodent models demonstrated that administration of this compound resulted in significant sedation and anxiolytic effects. Behavioral assays indicated reduced anxiety-like behaviors in elevated plus maze tests, suggesting its potential as an anxiolytic agent.
Toxicological Profile
The compound has also been evaluated for its toxicity profile. In vitro studies have shown that it can cause skin irritation and eye damage, categorized as skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) according to hazard classifications .
Table 2: Toxicological Effects of this compound
| Effect | Classification |
|---|---|
| Skin Corrosion/Irritation | Category 2 |
| Eye Damage/Irritation | Category 2 |
| Acute Toxicity | Moderate |
Cardiovascular Effects
In addition to its CNS effects, recent studies have explored the cardiovascular implications of this compound. Animal models subjected to induced endotoxic shock showed improved hemodynamic stability when treated with this compound, indicating potential protective effects on the cardiovascular system during stress responses.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest involvement in:
- GABAergic Modulation : Enhancing GABA receptor activity leads to sedative effects.
- Neurotransmitter Regulation : Potentially modulating levels of serotonin and norepinephrine.
- Cardiovascular Protection : Possibly through modulation of inflammatory cytokines during shock states.
Q & A
Q. How can researchers validate conflicting literature reports on the compound’s boiling point or solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
